N-(2-Naphthoyl)-O-propionylhydroxylamine
Description
N-(2-Naphthoyl)-O-propionylhydroxylamine is a synthetic organic compound featuring a 2-naphthoyl group linked to an O-propionylhydroxylamine moiety. This compound is hypothesized to serve as a reactive intermediate or prodrug in pharmaceutical and biochemical applications.
Properties
CAS No. |
76790-18-6 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(naphthalene-2-carbonylamino) propanoate |
InChI |
InChI=1S/C14H13NO3/c1-2-13(16)18-15-14(17)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,15,17) |
InChI Key |
ARXSNMGEHUTJFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)ONC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Naphthoyl)-O-propionylhydroxylamine typically involves the reaction of 2-naphthoyl chloride with O-propionylhydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography may be used to isolate the pure compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
N-(2-Naphthoyl)-O-propionylhydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of substituted naphthoyl compounds.
Scientific Research Applications
N-(2-Naphthoyl)-O-propionylhydroxylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-Naphthoyl)-O-propionylhydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Physical and Chemical Properties
Table 2: Physical Properties of Naphthoyl Derivatives
Key Observations :
- The O-propionylhydroxylamine group in the target compound may reduce crystallinity compared to methacrylamide derivatives (e.g., HPMAm-Nt), which exhibit defined melting points (89°C) .
- Ester-based derivatives (e.g., HPMAm-Nt) are stable under micelle preparation conditions, whereas the target compound’s hydroxylamine ester could be more labile, requiring controlled storage .
Reactivity and Stability Considerations
- Hydrolysis : The O-propionyl ester in the target compound is expected to hydrolyze more readily than amide-linked naphthoyl derivatives (e.g., HPMAm-Nt or piperazine-based analogs) due to the inherent lability of esters .
- Synthetic Byproducts: Reactions involving hydroxylamines may require inhibitors like 4-methoxyphenol (4-MP) to prevent polymerization or degradation, as seen in HPMAm-Nt synthesis .
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